Structural Differentiation: Bis‑Pyridine Connectivity Versus Simpler 2‑Bromo‑3‑alkoxypyridines
2‑Bromo‑3‑[2‑(pyridin‑2‑yl)ethoxy]pyridine incorporates a terminal pyridin‑2‑yl group connected through a flexible ethoxy spacer, whereas the closest common analog, 2‑bromo‑3‑ethoxypyridine (CAS 89694‑54‑2), terminates in a simple ethyl group with no additional metal‑coordination capacity [REFS‑1]. The target compound's bis‑pyridine architecture positions two nitrogen atoms separated by a four‑atom (O–C–C–C) linker, creating a chelation‑competent bidentate motif that simple 2‑bromo‑3‑alkoxypyridines cannot provide without subsequent derivatization steps [REFS‑2].
| Evidence Dimension | Structural features governing metal‑coordination potential |
|---|---|
| Target Compound Data | Bis‑pyridine core: 2‑bromo‑3‑oxypyridine linked via –O–CH₂–CH₂– spacer to pyridin‑2‑yl terminus; molecular formula C₁₂H₁₁BrN₂O; molecular weight 279.13 g/mol [REFS‑3] |
| Comparator Or Baseline | 2‑bromo‑3‑ethoxypyridine: C₇H₈BrNO; molecular weight 202.05 g/mol; terminal ethyl group with no additional heteroatom [REFS‑4] |
| Quantified Difference | Target compound contains an additional pyridine ring (+C₅H₃N relative to comparator); provides two distinct nitrogen coordination sites versus one in comparator |
| Conditions | Structural comparison based on canonical SMILES and IUPAC nomenclature; no experimental binding data available |
Why This Matters
The presence of a second pyridine nitrogen enables bidentate metal chelation and π‑stacking interactions that simpler 2‑bromo‑3‑alkoxypyridines cannot support, directly impacting the compound's utility in synthesizing kinase inhibitor scaffolds and metal‑binding probes.
- [1] American Elements. 2‑bromo‑3‑[2‑(pyridin‑2‑yl)ethoxy]pyridine, CAS 1494128‑88‑9. View Source
